molecular formula C15H18N2O4 B2688465 2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid CAS No. 1485818-00-5

2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid

Cat. No.: B2688465
CAS No.: 1485818-00-5
M. Wt: 290.319
InChI Key: CSNRDCBOHOPWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol This compound is characterized by its complex structure, which includes a carbamoylphenyl group and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the carbamoylphenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a carbamoylating agent under controlled conditions.

    Coupling with prop-2-enamide: The carbamoylphenyl intermediate is then coupled with prop-2-enamide in the presence of a suitable catalyst to form the desired enamido compound.

    Introduction of the methylbutanoic acid moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(E)-3-(4-carbamoylphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(2)13(15(20)21)17-12(18)8-5-10-3-6-11(7-4-10)14(16)19/h3-9,13H,1-2H3,(H2,16,19)(H,17,18)(H,20,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNRDCBOHOPWEQ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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